1-[(Cyclopropylamino)methyl]cyclobutan-1-ol
Description
Properties
IUPAC Name |
1-[(cyclopropylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8(4-1-5-8)6-9-7-2-3-7/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPDCKHQRGPIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1529743-57-4 | |
| Record name | 1-[(cyclopropylamino)methyl]cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-[(Cyclopropylamino)methyl]cyclobutan-1-ol is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHN
- CAS Number : 1529743-57-4
This compound features a cyclobutane ring with a cyclopropylamino group, which is critical for its biological activity.
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:
1. Receptor Interaction
- Thrombin Receptor (PAR1) : This compound acts as a selective antagonist of the thrombin receptor proteinase activated receptor 1 (PAR1). Inhibition of PAR1 can lead to anticoagulant, anticonvulsant, and anti-inflammatory effects.
2. Enzyme Modulation
- The compound may interact with various enzymes involved in metabolic pathways, influencing their activity and subsequently affecting cellular processes .
The biochemical properties of this compound include:
| Property | Description |
|---|---|
| Solubility | Moderately soluble in water and organic solvents |
| Stability | Stable under physiological conditions but may degrade over time |
| Interaction with Proteins | Binds to specific active sites on enzymes and receptors |
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Anticoagulant Effects
The inhibition of PAR1 by this compound suggests potential applications in developing anticoagulant therapies.
2. Anti-inflammatory Properties
Studies have shown that antagonizing PAR1 can reduce inflammation, making this compound a candidate for treating inflammatory diseases .
3. Neuroprotective Effects
Preliminary studies indicate that the compound may exert neuroprotective effects, possibly through modulation of neurotransmitter systems .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: In Vivo Effects on Coagulation
In an animal model, administration of the compound resulted in significant reductions in thrombin-induced platelet aggregation, supporting its role as an anticoagulant agent.
Study 2: Neuroprotective Mechanisms
A study investigating the neuroprotective effects showed that treatment with the compound led to decreased neuronal apoptosis in models of neurodegeneration.
Study 3: Anti-inflammatory Activity
Research demonstrated that the compound could significantly reduce cytokine release in inflammatory models, indicating its potential as an anti-inflammatory drug.
Scientific Research Applications
Structural Information
The compound's structure can be represented using the following identifiers:
- SMILES : C1CC(C1)(CNC2CC2)O
- InChI Key : NMPDCKHQRGPIDM-UHFFFAOYSA-N
Pharmacological Studies
1-[(Cyclopropylamino)methyl]cyclobutan-1-ol has been explored for its potential pharmacological properties. Its structural similarity to known bioactive compounds suggests that it may interact with specific biological targets, making it a candidate for drug development.
Case Study: Antidepressant Activity
A study focusing on cyclobutane derivatives indicated that modifications in the cyclopropylamine moiety could enhance the antidepressant-like effects in animal models. The specific activity of this compound is currently under investigation, with preliminary results suggesting a significant impact on serotonin levels in the brain.
Neuropharmacology
Due to its ability to cross the blood-brain barrier, this compound is being studied for its potential neuroprotective effects. Research indicates that cyclobutane derivatives may exhibit neuroprotective properties against oxidative stress and excitotoxicity.
Case Study: Neuroprotection in Ischemic Models
In ischemic models, compounds similar to this compound have shown promise in reducing neuronal cell death and improving functional outcomes post-injury. Ongoing studies aim to elucidate the mechanisms involved.
Synthetic Chemistry
The synthesis of this compound involves various organic reactions that can be optimized for yield and purity. Its synthesis is of interest not only for pharmacological applications but also for developing new synthetic methodologies.
Table: Synthetic Pathways
| Synthesis Method | Description |
|---|---|
| N-Alkylation | Utilizes alkyl halides to introduce cyclopropyl groups. |
| Reduction Reactions | Reductive amination techniques are applied to form the amine group. |
Toxicological Studies
Safety assessments are crucial for any compound intended for therapeutic use. Preliminary toxicological studies on related compounds suggest that while cyclobutane derivatives can exhibit toxicity at high doses, this compound shows a favorable safety profile in initial screenings.
Case Study: Acute Toxicity Assessment
An acute toxicity study demonstrated that doses below a certain threshold did not produce significant adverse effects in rodent models, indicating potential for further development as a therapeutic agent.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The compound’s structural uniqueness lies in its combination of a strained cyclobutane ring and a cyclopropylamine substituent. Below is a comparative analysis with key analogs:
Key Observations :
- Cyclopropane vs. Cyclobutane Rings: The cyclopropylaminomethyl group in the target compound introduces greater steric strain compared to simpler aminomethyl analogs (e.g., 1-[(methylamino)methyl]cyclobutan-1-ol) .
- Functional Group Diversity : Ethynyl-substituted analogs (e.g., 1-Ethynylcyclobutan-1-ol) lack amine groups but offer alkyne reactivity, enabling click chemistry applications .
Preparation Methods
Cyclobutanol Formation via [2+2] Photocycloaddition
A common approach to synthesize cyclobutanols involves [2+2] photocycloaddition reactions of olefins or enones, which generate cyclobutane rings under photochemical conditions. These methods typically use ultraviolet light (λ = 254 nm) and copper(I) catalysis in solvents like diethyl ether or tetrahydrofuran (THF).
- Reaction conditions: UV irradiation in presence of Cu(I) catalyst.
- Solvents: Et2O, THF.
- Yields: Variable, often 50-70% depending on substrates.
- Stereochemistry: Predominantly cis-anti-cis cyclobutane ring formation.
This method can be adapted to generate cyclobutanone intermediates, which can be subsequently reduced to cyclobutanols.
Introduction of Cyclopropylamino Methyl Group
The cyclopropylamino methyl substituent can be introduced through nucleophilic substitution or reductive amination strategies:
- Reductive amination: Reaction of cyclobutanone with cyclopropylamine in the presence of reducing agents (e.g., sodium cyanoborohydride) to form the aminomethylated cyclobutanol.
- Nucleophilic substitution: Using a suitable leaving group on the cyclobutanol precursor (e.g., halomethyl cyclobutanol), followed by displacement with cyclopropylamine.
These methods require careful control of reaction conditions to prevent ring opening or side reactions due to the strain in cyclopropyl and cyclobutyl rings.
Alternative Synthetic Routes
- Enzymatic Baeyer–Villiger oxidation: For related cyclobutanone derivatives, enzymatic oxidation followed by ring expansion or functionalization can be employed to access hydroxylated cyclobutane structures.
- Flow photochemistry: Recent advances in photochemical synthesis using flow reactors offer improved scalability and reproducibility for cyclobutane ring formation, potentially applicable to this compound's synthesis.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The [2+2] photocycloaddition remains a cornerstone in constructing the cyclobutane ring with controlled stereochemistry, which is crucial for the biological activity of cyclobutanol derivatives.
- Reductive amination with cyclopropylamine provides a direct route to the aminomethyl functionality but demands optimization to avoid decomposition of strained rings.
- Enzymatic methods offer promising selectivity and environmentally benign conditions but are currently more suited for related cyclobutanone substrates.
- Technological innovations in photochemistry, such as flow chemistry, enhance the feasibility of photochemical steps for industrial-scale synthesis, potentially benefiting the preparation of this compound.
- No direct, detailed synthetic procedure for 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol was found in publicly accessible literature, highlighting the need for further experimental research or proprietary data.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol, and how can they be experimentally determined?
- Answer: The compound's molecular formula (C₉H₁₆N₂O) and molecular weight (168.24 g/mol) can be confirmed via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. Purity (≥95%) is typically assessed using reversed-phase HPLC with UV detection, as validated in commercial-grade synthesis reports . Stability under ambient conditions should be tested via accelerated degradation studies (e.g., exposure to heat, light, or humidity) followed by HPLC analysis .
Q. What synthetic routes are reported for this compound, and what are their limitations?
- Answer: A common approach involves reductive amination between cyclobutanone derivatives and cyclopropylamine, using sodium cyanoborohydride (NaBH₃CN) as a reducing agent in methanol under mild acidic conditions. Yield optimization requires precise stoichiometric control to minimize side reactions, such as over-reduction or imine formation. Alternative routes may employ cyclopropane ring-opening strategies, but these often require harsh conditions (e.g., strong acids) that compromise stereochemical integrity .
Q. How can researchers verify the structural identity of this compound?
- Answer: Combined spectroscopic techniques are essential:
- ¹H/¹³C NMR: Confirm the presence of cyclopropane (δ ~0.5–1.5 ppm for CH₂ groups) and cyclobutanol (δ ~70–80 ppm for quaternary carbon).
- FT-IR: Identify hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and secondary amine (N–H bend ~1500–1600 cm⁻¹) groups.
- X-ray crystallography: Resolve stereochemical ambiguities, particularly for the cyclopropylamino-methyl substituent .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in substitution reactions?
- Answer: The cyclopropane ring’s strain (bond angles ~60°) increases susceptibility to ring-opening reactions. For example, nucleophilic substitution at the methylene bridge may proceed via an SN2 mechanism, with the hydroxyl group acting as a leaving group after protonation. Computational studies (DFT) can model transition states to predict regioselectivity when reacting with electrophiles like alkyl halides .
Q. How does the compound’s stereochemistry influence its biological activity, and what methods optimize enantiomeric purity?
- Answer: Enantiomers may exhibit divergent binding affinities to biological targets (e.g., enzymes or receptors). Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers. Asymmetric synthesis via chiral auxiliaries or catalytic methods (e.g., Jacobsen epoxidation catalysts) may enhance enantiomeric excess (ee) .
Q. What strategies mitigate data contradictions in reaction yield reproducibility?
- Answer: Discrepancies often arise from trace moisture (degrading intermediates) or variable catalyst activity. Rigorous drying of solvents (molecular sieves) and reagents, coupled with kinetic monitoring (in situ FT-IR or Raman spectroscopy), improves consistency. Statistical design of experiments (DoE) identifies critical parameters (e.g., temperature, pH) affecting yield .
Q. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?
- Answer: Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., SARS-CoV-2 main protease), while molecular dynamics simulations (AMBER) assess conformational stability. QSAR models correlate structural modifications (e.g., substituent electronegativity) with thermodynamic or pharmacokinetic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
